molecular formula C25H17ClN2O4 B3412262 8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931359-62-5

8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B3412262
CAS No.: 931359-62-5
M. Wt: 444.9 g/mol
InChI Key: ZACMERQVDFEUOE-UHFFFAOYSA-N
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Description

The compound 8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group and at position 8 with a (2-chlorophenyl)methoxy moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and antitumor effects . The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence solubility, metabolic stability, and target interactions .

Properties

IUPAC Name

8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O4/c1-15-9-11-16(12-10-15)23-27-24(32-28-23)19-13-17-6-4-8-21(22(17)31-25(19)29)30-14-18-5-2-3-7-20(18)26/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACMERQVDFEUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OCC5=CC=CC=C5Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This is followed by the reaction with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine under reflux conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.

Scientific Research Applications

8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on variations in substituents on the coumarin core or oxadiazole ring. Key examples include:

Compound Name Substituent at Position 3 Substituent at Position 7/8 Molecular Formula Key Properties/Activities Reference
Target Compound 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl 8-[(2-chlorophenyl)methoxy] C₂₆H₁₇ClN₂O₄ Enhanced lipophilicity; potential CNS activity
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Same as target Unsubstituted C₁₈H₁₂N₂O₃ Baseline activity; lower molecular weight
7-(Diethylamino)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (E594-0089) Same as target 7-(diethylamino) C₂₂H₂₁N₃O₃ Improved solubility; fluorescence properties
3-[4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]propanoic acid Oxadiazole-linked methoxy-phenylpropanoic acid N/A C₁₉H₁₈N₂O₄ EC₅₀ > 10,000 nM (low potency)
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl N/A C₁₁H₈ClN₂O₃ Structural analog with altered substituent

Key Insights

The 7-(diethylamino) substituent in E594-0089 introduces electron-donating effects, improving aqueous solubility and making it suitable for fluorescence-based assays .

Oxadiazole Ring Contributions :

  • X-ray crystallography studies of related oxadiazoles confirm a planar heterocyclic ring with bond lengths (e.g., C=N ~1.30 Å) indicative of low aromaticity, favoring π-stacking interactions in target binding .

Comparative Bioactivity: The propanoic acid derivative (C₁₉H₁₈N₂O₄) exhibits low potency (EC₅₀ > 10,000 nM), suggesting that the coumarin core’s substitution pattern critically influences activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels routes for triazole-containing coumarins (e.g., 4-[(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl] derivatives), involving Ullmann coupling or click chemistry for substituent introduction .

Biological Activity

The compound 8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS Number: 931359-62-5) is a synthetic derivative that incorporates a chromone structure fused with an oxadiazole moiety. This unique combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H17ClN2O4C_{25}H_{17}ClN_{2}O_{4}, with a molecular weight of approximately 444.87 g/mol. The structure features a chromone backbone linked to a methoxy group and an oxadiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action :
    • Inhibition of Enzymes : Oxadiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
    • Molecular Docking Studies : Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression .
  • Case Studies :
    • In vitro studies demonstrated that related oxadiazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
CompoundCell LineIC50 (µM)Mechanism
This compoundHCT-15 (Colon Carcinoma)< 10Enzyme inhibition
Related Oxadiazole CompoundA431 (Skin Carcinoma)5.0 ± 1.2HDAC inhibition

Antimicrobial Activity

Compounds with oxadiazole structures have also shown promising antimicrobial properties:

  • Broad Spectrum Activity : Research indicates that oxadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Essential for anticancer and antimicrobial activities.
  • Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
  • Methoxy Substituent : May contribute to increased solubility and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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